3-(N-乙基-2,2,2-三氟乙酰氨基)丙酸乙酯

描述

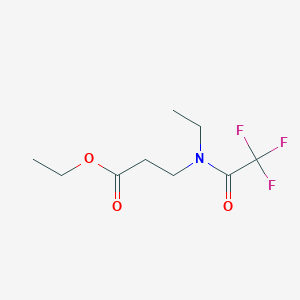

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate is a useful research compound. Its molecular formula is C9H14F3NO3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

3-(N-乙基-2,2,2-三氟乙酰氨基)丙酸乙酯: 是一种在有机合成中很有价值的构建模块。其三氟乙酰氨基可以作为离去基团,也可以转化为其他官能团,从而促进复杂分子的合成。 这种化合物在合成含氟化合物方面特别有用,含氟化合物因其增强的稳定性和生物利用度而在制药领域很重要 .

药物化学

在药物化学中,这种酯可以用来将氟原子引入药物分子。氟原子可以显著改变化合物的生物活性,通常会导致代谢稳定性和对靶蛋白的结合亲和力增加。 乙酯基团还为进一步修饰提供了途径,例如水解成相应的羧酸或转化为酰胺 .

材料科学

该化合物能够与各种基底形成稳定的共价键,使其成为材料表面改性的候选者。这可以改善疏水性、耐腐蚀性和生物相容性等性质。 它可以用于开发用于医疗器械的先进涂层或创建新的聚合物复合材料 .

分析化学

作为色谱的标准品,3-(N-乙基-2,2,2-三氟乙酰氨基)丙酸乙酯可以帮助识别和量化复杂混合物中的类似化合物。 其独特的保留时间和质谱特征使其能够作为气相色谱和质谱分析的参考点 .

农业化学

这种化合物可以用于合成新型农用化学品。在农药和除草剂中引入氟原子会导致具有新作用机制的化合物,有可能克服害虫和杂草的抗药性。 此外,其酯官能团允许控制释放配方,可以减少对环境的影响 .

香料和香精行业

酯类以其令人愉悦的香气而闻名,并广泛用于香料和香精行业。虽然3-(N-乙基-2,2,2-三氟乙酰氨基)丙酸乙酯本身可能不会直接用作香料,但其衍生物可能会贡献新的香味特征。 它还可以用作合成更复杂香味化合物的中间体 .

生物偶联技术

在生物化学中,该化合物可用于生物偶联,将生物分子连接到其他实体,如荧光标签或聚合物。 此过程对于开发诊断试剂盒、药物递送系统以及修饰生物大分子以用于研究目的至关重要 .

环境科学

鉴于含氟化合物的持久性和潜在的生物蓄积性,研究其环境归宿至关重要。3-(N-乙基-2,2,2-三氟乙酰氨基)丙酸乙酯可用于研究,以了解含氟酯的降解途径和环境影响,从而帮助设计更环保的化学品 .

生物活性

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate possesses a trifluoromethyl group and an ethyl ester moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a valuable candidate in pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃N₃O₂ |

| Molecular Weight | 201.15 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.45 (indicative of moderate lipophilicity) |

The biological activity of ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors due to increased hydrophobic interactions and electronic effects. This compound can inhibit enzyme activity by forming stable complexes with active sites or altering enzyme conformation.

Applications in Scientific Research

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate has several applications in scientific research:

- Pharmaceutical Development : It serves as a building block for synthesizing fluorinated pharmaceuticals.

- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Its trifluoromethyl group acts as a probe in NMR studies.

Case Study 1: VEGFR-2 Inhibition

A recent study investigated the effects of a related compound on vascular endothelial growth factor receptor 2 (VEGFR-2). The compound exhibited an IC50 value of 65 nM against VEGFR-2 and demonstrated cytotoxic properties against cancer cell lines such as HepG2 and MCF-7 with IC50 values of 21.00 μM and 26.10 μM, respectively . This study highlights the potential of trifluoroacetamido derivatives in targeting cancer pathways.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of related compounds derived from trifluoroacetamido structures. These compounds showed significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Research Findings

Research indicates that compounds with similar structural features to ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate exhibit:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes effectively.

- Cytotoxic Effects on Cancer Cells : Studies reveal that these compounds can selectively target cancer cells while sparing normal cells.

属性

IUPAC Name |

ethyl 3-[ethyl-(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-3-13(8(15)9(10,11)12)6-5-7(14)16-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFUXGWDWTFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OCC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。